molecular formula C28H29N3O3 B11412948 1-(2-ethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(2-ethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11412948
M. Wt: 455.5 g/mol
InChI Key: AAONBCVVZKOKJF-UHFFFAOYSA-N
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Description

1-(2-ETHYLPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core linked to a pyrrolidinone ring

Preparation Methods

The synthesis of 1-(2-ETHYLPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2-(2-METHOXYPHENOXY)ETHYLAMINE and 2-ETHYLPHENYL derivatives.

    Formation of Benzodiazole Core: The benzodiazole core is synthesized through a cyclization reaction involving the appropriate amine and aldehyde precursors.

    Coupling Reaction: The benzodiazole core is then coupled with the pyrrolidinone ring through a series of condensation reactions.

    Final Assembly: The final compound is assembled by linking the 2-ETHYLPHENYL group to the benzodiazole-pyrrolidinone structure under controlled conditions.

Industrial production methods typically involve optimizing these steps to maximize yield and purity, often using catalysts and specific solvents to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-ETHYLPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-ETHYLPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties and biological activity.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-ETHYLPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to certain enzymes or receptors, modulating their activity.

    Pathways Involved: It affects various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.

The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

1-(2-ETHYLPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can be compared with similar compounds such as:

    Carvedilol: A non-selective beta-blocker with a similar benzodiazole core.

    2-(2-METHOXYPHENOXY)ETHYLAMINE: A precursor in the synthesis of various benzodiazole derivatives.

    2-ETHYLPHENYL Derivatives: Compounds with similar structural motifs used in medicinal chemistry.

The uniqueness of 1-(2-ETHYLPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE lies in its specific combination of functional groups and its potential biological activity.

Properties

Molecular Formula

C28H29N3O3

Molecular Weight

455.5 g/mol

IUPAC Name

1-(2-ethylphenyl)-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H29N3O3/c1-3-20-10-4-6-12-23(20)31-19-21(18-27(31)32)28-29-22-11-5-7-13-24(22)30(28)16-17-34-26-15-9-8-14-25(26)33-2/h4-15,21H,3,16-19H2,1-2H3

InChI Key

AAONBCVVZKOKJF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5OC

Origin of Product

United States

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